beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol
Description
β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol (CAS: 1226258-10-1; molecular formula: C₁₆H₁₉NO₃) is a bioactive small molecule with a molecular weight of 273.33 g/mol . It features a benzeneethanol backbone substituted with amino, methoxy, and phenylmethoxy groups at the β, 3-, and 4-positions, respectively. This compound is used in pharmaceutical research, particularly in the synthesis of specialized molecules like Sevanine derivatives .
Properties
IUPAC Name |
2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-16-9-13(14(17)10-18)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCDJGSLHUZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis Methods for β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 65–78 | Simple workflow, low cost | Requires pure aldehyde precursors |
| Wittig-Hydrogenation | >90 | High chemoselectivity | Toxic reagents, inert gas dependency |
| Protection/Deprotection | 50–60 | Regioselective | Multi-step, yield attrition |
| Alkoxyamine Coupling | 45–55 | Stereochemical control | Lengthy, specialized ligands |
Chemical Reactions Analysis
Types of Reactions
beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic ring and methoxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on substituents, synthesis routes, physicochemical properties, and applications.
Structural and Functional Analogues
α-(Aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzenemethanol (CAS: 60372-08-9)
- Molecular Formula: C₁₆H₁₉NO₃ (identical to the target compound) .
- Key Differences: The aminomethyl group replaces the β-aminoethanol chain, resulting in a hydroxymethyl (-CH₂OH) instead of an ethanol (-CH₂CH₂OH) group. This alters hydrogen-bonding capacity and solubility.
- Applications : Used in Sevanine preparation, highlighting its role in alkaloid synthesis .
4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Molecular Formula : C₂₁H₂₀O₃ (higher molecular weight: 320.38 g/mol) .
- Key Differences: Lacks the amino group but includes a benzyloxy and phenethoxy substituent. Synthesized via oxidation of a benzaldehyde precursor followed by hydrolysis .
- Applications: Intermediate in phenolic compound synthesis.
3-((4-Acetylphenylimino)methyl)-4-methoxyphenylboronic Acid (B8)
- Molecular Formula : C₁₆H₁₅BN₂O₃ (lower molecular weight: 294.12 g/mol) .
- Key Differences: Incorporates a boronic acid group and an acetylphenylimino moiety, enabling Suzuki-Miyaura coupling reactions. Synthesized via Schiff base formation .
- Applications : Used in cross-coupling reactions for drug discovery.
Benzeneethanol
- Molecular Formula : C₈H₁₀O (simpler backbone; molecular weight: 122.16 g/mol) .
- Key Differences: Lacks amino and methoxy substituents. Found as a volatile aroma compound in teas .
- Applications : Flavor and fragrance industries.
Physicochemical and Functional Comparison
Biological Activity
β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol, also known as a bioactive small molecule, has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of 273.33 g/mol . This article explores its biological activity, including antifungal, anticancer properties, and potential mechanisms of action based on diverse research findings.
Antifungal Activity
Recent studies have indicated that β-amino compounds exhibit significant antifungal properties. For instance, compounds similar to β-amino-3-methoxy-4-(phenylmethoxy)benzeneethanol have shown effectiveness against various fungal pathogens by disrupting ergosterol synthesis, a critical component of fungal cell membranes.
Case Study: Ergosterol Disruption
A study demonstrated that certain β-amino derivatives reduced ergosterol content in Fusarium verticillioides significantly. At concentrations of 7.8 µg/ml and 15.6 µg/ml, reductions of approximately 40% and 80% were observed respectively . This suggests that β-amino compounds could be developed into effective antifungal agents.
Anticancer Properties
The anticancer potential of β-amino-3-methoxy-4-(phenylmethoxy)benzeneethanol has also been investigated. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms.
- Cell Cycle Arrest : Studies have shown that certain methoxy-substituted phenolic compounds can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Signal Pathway Modulation : These compounds may also affect signaling pathways involved in cell survival and proliferation, such as the MAPK and Akt pathways .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifungal | Disruption of ergosterol synthesis | |
| Anticancer | Cell cycle arrest; modulation of MAPK/Akt pathways |
Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of β-amino compounds. The presence of methoxy groups and phenyl moieties appears to enhance their biological activity.
Comparative Analysis
A comparative analysis with other bioactive compounds reveals that β-amino-3-methoxy-4-(phenylmethoxy)benzeneethanol holds promise due to its unique structural features that may confer selective toxicity against pathogenic cells while sparing normal cells.
Q & A
Basic: What are the key structural features of beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound features a benzene ring substituted with a methoxy group at position 3, a phenylmethoxy group at position 4, and an ethanolamine side chain at position 1 (β-aminoethanol). The electron-donating methoxy and phenylmethoxy groups enhance electrophilic substitution reactivity at positions ortho/para to these groups. The ethanolamine moiety enables participation in hydrogen bonding and salt formation, critical for interactions in biological assays. For structural verification, techniques like (e.g., resolving aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) are recommended to confirm regiochemistry and purity .
Advanced: How can regioselectivity challenges during the synthesis of this compound be addressed?
Answer:
Regioselectivity issues arise during aromatic substitution due to competing directing effects of methoxy (-OMe) and phenylmethoxy (-OBn) groups. A stepwise protection/deprotection strategy is often employed:
Methoxy installation: Use Friedel-Crafts alkylation or Ullmann coupling under controlled conditions to prioritize methoxy placement at position 2.
Phenylmethoxy introduction: Employ orthogonal protecting groups (e.g., SEM or TBS) to block position 3 before introducing -OBn at position 4 via nucleophilic substitution.
Ethanolamine addition: Utilize reductive amination or Mitsunobu reactions to attach the β-aminoethanol side chain.
Analytical validation via (to confirm substitution patterns) and HPLC-MS (to detect byproducts) is critical .
Basic: What analytical methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- : Resolve aromatic protons (δ 6.5–7.5 ppm) and ethanolamine protons (δ 2.5–3.5 ppm).
- : Confirm methoxy (δ 55–60 ppm) and phenylmethoxy (δ 70–75 ppm) carbons.
- Mass Spectrometry (MS): HRMS (ESI+) to verify molecular ion [M+H] at m/z 274.1443 (calculated for CHNO).
- Infrared Spectroscopy (IR): Detect O-H (3200–3500 cm) and C-O (1250 cm) stretches.
Cross-referencing with PubChem data (InChIKey: BNRIFTDITYZBIE-UHFFFAOYSA-N) ensures consistency .
Advanced: How can contradictory biological activity data for this compound be resolved in enzyme inhibition studies?
Answer:
Contradictions often stem from assay conditions or impurity interference. Mitigation strategies include:
Purity validation: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate ≥98% pure compound.
Assay standardization: Control pH (7.4 ± 0.1), temperature (37°C), and ionic strength.
Enzyme source consistency: Use recombinant enzymes (e.g., expressed in HEK293 cells) to minimize batch variability.
Negative controls: Test against structurally similar analogs (e.g., 2-(4-methoxy-3-phenylmethoxyphenyl)ethylamine) to rule off-target effects.
Report IC values with 95% confidence intervals and use nonlinear regression models for dose-response analysis .
Basic: What are the primary degradation pathways of this compound under acidic/basic conditions?
Answer:
- Acidic conditions (pH < 3): Cleavage of the phenylmethoxy group via protonation of the ether oxygen, leading to benzyl alcohol and a quinone methide intermediate.
- Basic conditions (pH > 10): Hydrolysis of the β-aminoethanol side chain, forming a secondary amine and acetaldehyde.
Stability studies (e.g., 24-hour exposure at 40°C) monitored by LC-MS can quantify degradation products. Storage recommendations: inert atmosphere (N), -20°C, and desiccated .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
Use QSAR (Quantitative Structure-Activity Relationship) models and molecular docking (e.g., AutoDock Vina) to predict:
- Lipophilicity (LogP): Calculated value ~2.1 (via ChemAxon), suggesting moderate blood-brain barrier permeability.
- Metabolic stability: CYP3A4-mediated demethylation of the methoxy group is a likely major pathway (predicted using StarDrop).
- Toxicity: Apply Derek Nexus to assess potential hepatotoxicity from reactive quinone intermediates.
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA code D001-D043).
- First aid: Flush eyes with water for 15 minutes; wash skin with soap and water.
Refer to Safety Data Sheets (SDS) for CAS 104-10-9 analogs (e.g., 4-aminobenzeneethanol) for toxicity benchmarks .
Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?
Answer:
- Chiral resolution: Use preparative chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Asymmetric synthesis: Employ Evans oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipase B for kinetic resolution).
- Circular Dichroism (CD): Monitor enantiopurity by measuring Cotton effects at 220–250 nm.
Report enantiomeric excess (ee) via with chiral shift reagents (e.g., Eu(hfc)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
